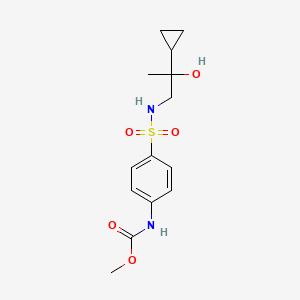

methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of carbamates typically involves the reaction of carbamoyl chlorides with alcohols . Another method involves the reaction of chloroformates with amines . Carbamates can also be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Chemical Reactions Analysis

Carbamates are known to undergo various chemical reactions. For instance, carbamate esters arise via alcoholysis of carbamoyl chlorides . They can also be formed from chloroformates and amines . Carbamates may be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Scientific Research Applications

Biological and Nonbiological Modifications

Methylcarbamate insecticides, including compounds with similar structural features to methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate, undergo various metabolic transformations in animals, plants, and insects. These modifications include hydrolysis, oxidation, dealkylation, and conjugation, leading to the formation of products such as hydroxylated derivatives and N-hydroxymethyl derivatives. Hydrolysis is a major metabolic pathway for some of these compounds in animals, while others are metabolized to acetonitrile, carbon dioxide, and methylamine in plants. In soil and water, these insecticides are hydrolyzed to their respective phenols or oximes, showcasing their environmental transformations (Knaak, 1971).

Synthetic Applications

Ortho-[(N-Methyl)carbamoyl]phenyl benzyl sulfoxide has been used as a synthetic equivalent of α-hydroxy and α-chloro benzyl carbanions through a two-step sequence involving stereoselective α-C-alkylation with alkyl bromides, followed by displacement of the sulfinyl group by an OH or a Cl. This demonstrates the synthetic utility of carbamate compounds in generating functionally diverse molecules (Volonterio, Bravo, & Zanda, 2002).

Antiviral Research

Symmetric molecules bearing a benzidine prolinamide core and terminal carbamate caps have been developed for their potential as anti-HCV agents. The structure-activity relationship studies have highlighted the importance of the nature, stereochemistry of the capping amino acid, and the size of the terminal capping carbamates in enhancing antiviral activity (Abdel Karim et al., 2020).

Prodrug Development

Basic carbamates of 4-hydroxyanisole have been explored as cyclization-activated prodrugs. These carbamates release the active drug, 4-hydroxyanisole, at pH 7.4, following a predictable intramolecular cyclization-elimination reaction. This approach showcases the potential of carbamates in the design of prodrugs with controlled drug release mechanisms (Saari et al., 1990).

Properties

IUPAC Name |

methyl N-[4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c1-14(18,10-3-4-10)9-15-22(19,20)12-7-5-11(6-8-12)16-13(17)21-2/h5-8,10,15,18H,3-4,9H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCZTFAUOFOKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(3-methylpiperidin-1-yl)-1-(1-methylpyrazol-4-yl)-2-oxoethyl]acetamide](/img/structure/B2601338.png)

![3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2601343.png)

![2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid](/img/structure/B2601344.png)

![6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2601345.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2601350.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2601354.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2601356.png)

![N-(benzo[d]thiazol-6-yl)-4-fluorobenzamide](/img/structure/B2601358.png)